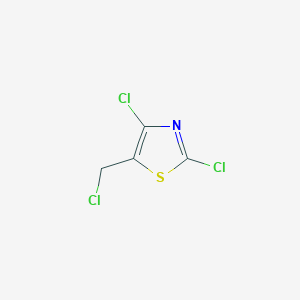![molecular formula C22H30N3O6P B018452 Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite CAS No. 207516-14-1](/img/structure/B18452.png)
Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite
Overview
Description
Preparation Methods
The synthesis of Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite typically involves the reaction of 1-(2-nitrophenyl)ethanol with N,N-diisopropylphosphoramidous acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the phosphoramidite ester . Industrial production methods may involve scaling up this reaction in a cGMP (current Good Manufacturing Practice) facility to ensure high purity and consistency.
Chemical Reactions Analysis
Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoramidate derivatives.
Substitution: The compound can participate in substitution reactions where the nitrophenyl group is replaced by other functional groups.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, bases like sodium hydroxide for substitution reactions, and acids or water for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite is widely used in scientific research, particularly in the field of proteomics. It is employed in the phosphorylation of proteins, which is a crucial post-translational modification that regulates protein function . Additionally, it is used in the synthesis of oligonucleotides and other biomolecules in molecular biology .
Mechanism of Action
The mechanism of action of Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite involves its role as a phosphorylating agent. It transfers a phosphate group to target molecules, such as proteins or nucleotides, through a nucleophilic substitution reaction. The molecular targets include serine, threonine, and tyrosine residues in proteins, which are key sites for phosphorylation . This modification can alter the activity, localization, and interactions of the target proteins, thereby influencing various cellular pathways .
Comparison with Similar Compounds
Similar compounds to Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite include:
Bis(2-cyanoethyl) N,N-Diisopropylphosphoramidite: Used in oligonucleotide synthesis.
Bis(1-methylethyl)phosphoramidous acid bis[1-(2-nitrophenyl)ethyl] ester: Another phosphorylating agent with similar applications.
What sets this compound apart is its specific structure, which provides unique reactivity and selectivity in phosphorylation reactions .
Properties
IUPAC Name |
N-[bis[1-(2-nitrophenyl)ethoxy]phosphanyl]-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N3O6P/c1-15(2)23(16(3)4)32(30-17(5)19-11-7-9-13-21(19)24(26)27)31-18(6)20-12-8-10-14-22(20)25(28)29/h7-18H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOJISHKGBWJKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OC(C)C1=CC=CC=C1[N+](=O)[O-])OC(C)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N3O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443276 | |
| Record name | Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207516-14-1 | |
| Record name | Phosphoramidous acid, bis(1-methylethyl)-, bis[1-(2-nitrophenyl)ethyl] ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207516-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2R)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-Indole-7-carbonitrile](/img/structure/B18372.png)

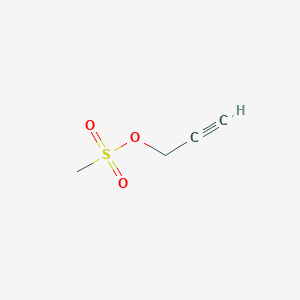
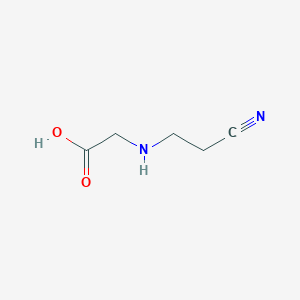
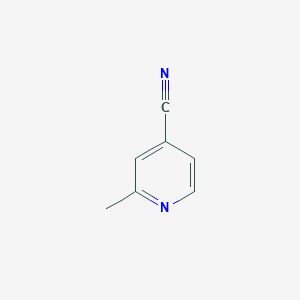

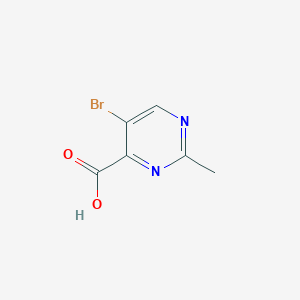
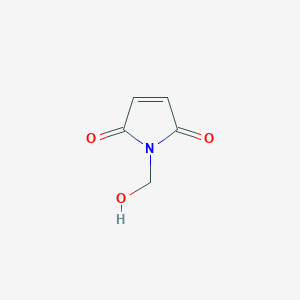

![1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B18398.png)

![[4,5,6-Trihydroxy-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoate](/img/structure/B18409.png)
